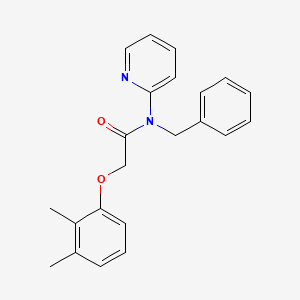

N-benzyl-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Description

N-benzyl-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a small-molecule acetamide derivative featuring a benzyl group, a pyridin-2-yl moiety, and a 2,3-dimethylphenoxy substituent. Its molecular framework allows for diverse interactions, including hydrogen bonding (via the pyridine nitrogen and acetamide carbonyl) and hydrophobic interactions (via the benzyl and dimethylphenoxy groups) .

Properties

Molecular Formula |

C22H22N2O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-benzyl-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C22H22N2O2/c1-17-9-8-12-20(18(17)2)26-16-22(25)24(21-13-6-7-14-23-21)15-19-10-4-3-5-11-19/h3-14H,15-16H2,1-2H3 |

InChI Key |

XITKPGYCVDKYAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C21H20N2O2

- SMILES : Cc1cccc(OCC(=O)N(Cc2ccccc2)c2ccccn2)c1

The compound features a benzyl group, a pyridine moiety, and a dimethylphenoxy group, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that derivatives of N-benzyl 2-acetamidoacetamides provide protection against seizures induced by maximal electroshock (MES) in animal models. Specifically, it was found that certain structural modifications could enhance or diminish anticonvulsant activity, suggesting that the 2-acetamido substituent is important for this effect but not strictly necessary .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Anticonvulsant Activity : The compound has been shown to provide protection against seizures in various animal models. For instance, derivatives with hydroxy and methoxy groups demonstrated full protection against MES-induced seizures at doses comparable to standard anticonvulsants like phenobarbital .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Potential Anti-inflammatory Activity : Preliminary data indicate that related compounds might possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Anticonvulsant Studies

A study published in PubMed evaluated the anticonvulsant activities of various derivatives of N-benzyl 2-acetamido compounds. The findings revealed that certain derivatives provided significant protection against seizures induced by MES in mice and rats. The study highlighted the importance of specific functional groups in enhancing pharmacological efficacy .

Comparative Efficacy

In comparative studies, the effectiveness of N-benzyl 2-acetamido derivatives was assessed against established anticonvulsants. The results indicated that some derivatives had an effective dose (ED50) comparable to phenobarbital, suggesting potential clinical relevance for these compounds in epilepsy management .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenoxy Group

The phenoxy group's substitution pattern significantly influences biological activity and physicochemical properties:

- N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-benzyl-2-(2,6-dichlorophenoxy)acetamide: These analogs replace the 2,3-dimethylphenoxy group with chloro substituents. These compounds were studied for protein interactions, suggesting that chloro substituents may strengthen binding via halogen bonding or hydrophobic effects .

- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): A pesticide with a dimethylphenyl group, its methoxy and oxazolidinyl substituents contrast with the target compound’s pyridine and benzyl groups. This highlights how phenoxy modifications can shift applications from pharmaceuticals to agrochemicals .

Table 1: Phenoxy Substituent Comparisons

Heterocyclic Ring Variations

The pyridin-2-yl group in the target compound is critical for binding specificity. Replacing it with other heterocycles alters activity:

- KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide): A Src kinase inhibitor with a pyridin-2-yl group, KX2-391 demonstrates high selectivity. Replacing pyridine with thiazole (e.g., 8a and 8b in ) reduced potency (GI₅₀ = 1.34–2.30 µM), underscoring the pyridine’s role in maintaining inhibitory efficacy .

- 2-(2-Benzotriazol-2-yl-4-methyl-phenoxy)-N-pyridin-3-yl-acetamide: The benzotriazole moiety enhances aromatic stacking interactions, while the pyridin-3-yl group may alter hydrogen-bonding geometry compared to the target compound’s pyridin-2-yl orientation .

Table 2: Heterocycle Impact on Activity

N-Substituent Modifications

The benzyl group at the N-position is a common feature in bioactive acetamides:

- N-(1-cyclopropylethyl) Derivatives (e.g., ) : Cyclopropylethyl substituents introduce steric constraints and metabolic stability, as seen in spiro-imidazolidine analogs. However, these modifications may reduce solubility compared to the target compound’s benzyl group .

- KX2-391’s Morpholinoethoxy Group: The morpholinoethoxy tail in KX2-391 improves solubility and pharmacokinetics, suggesting that polar substituents on the benzyl group could enhance bioavailability in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.